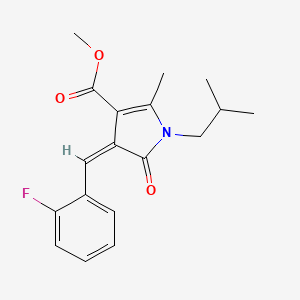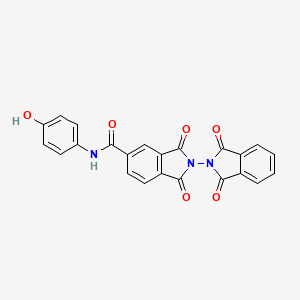
N-(5-bromo-2,4-dimethoxybenzyl)-1H-indazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2,4-dimethoxybenzyl)-1H-indazol-6-amine, also known as BRAF inhibitor, is a small molecule compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent in the treatment of various cancers. This compound is a potent inhibitor of the BRAF protein, which plays a critical role in the MAPK/ERK signaling pathway that is deregulated in many cancers.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2,4-dimethoxybenzyl)-1H-indazol-6-amine involves the inhibition of the this compound protein, which is a key player in the MAPK/ERK signaling pathway. The compound binds to the ATP-binding site of the this compound protein, preventing its activation and subsequent downstream signaling. This leads to the suppression of cancer cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. The compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including melanoma, colorectal, and thyroid cancer. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to have minimal toxicity in non-cancerous cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(5-bromo-2,4-dimethoxybenzyl)-1H-indazol-6-amine in lab experiments is its potency and selectivity for the this compound protein. The compound has been shown to be highly effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(5-bromo-2,4-dimethoxybenzyl)-1H-indazol-6-amine. One area of focus is the optimization of the synthesis method to improve yields and purity. Another area of focus is the development of more soluble analogs of the compound that can be administered more easily in vivo. In addition, further studies are needed to investigate the potential of this compound in combination with other therapies for the treatment of various cancers. Overall, this compound has shown great potential as a therapeutic agent in the treatment of cancer and warrants further investigation.
Synthesemethoden
The synthesis of N-(5-bromo-2,4-dimethoxybenzyl)-1H-indazol-6-amine involves a series of chemical reactions that are carried out in a controlled environment. The synthesis method for this compound has been extensively studied and optimized to ensure high yields and purity. The synthesis involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with hydrazine hydrate to form 5-bromo-2,4-dimethoxybenzohydrazide. This intermediate is then reacted with 2-chloro-N-(4-methoxyphenyl)acetamide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2,4-dimethoxybenzyl)-1H-indazol-6-amine has been extensively studied for its potential as a therapeutic agent in the treatment of various cancers. The compound has been shown to be a potent inhibitor of the this compound protein, which is often mutated in many cancers, including melanoma, colorectal, and thyroid cancer. The inhibition of this compound by this compound leads to the suppression of the MAPK/ERK signaling pathway, which is critical for cancer cell proliferation and survival.
Eigenschaften
IUPAC Name |
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-21-15-7-16(22-2)13(17)5-11(15)8-18-12-4-3-10-9-19-20-14(10)6-12/h3-7,9,18H,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAOCROYOPGQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2=CC3=C(C=C2)C=NN3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetonitrile](/img/structure/B5125617.png)
![7-(4-bromophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5125631.png)

![N-[2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B5125653.png)
![1-{4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}ethanone](/img/structure/B5125657.png)
![11-(4-chloro-3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5125662.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5125668.png)
![7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate](/img/structure/B5125670.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide](/img/structure/B5125676.png)

![N~2~-(4-isopropylphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5125689.png)
![3-chloro-6-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5125704.png)
![butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5125710.png)